molecular formula C19H23N3O5S2 B2615060 Methyl 3-(2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)thiophene-2-carboxylate CAS No. 1185087-53-9

Methyl 3-(2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)thiophene-2-carboxylate

Cat. No.: B2615060
CAS No.: 1185087-53-9
M. Wt: 437.53
InChI Key: PJLDCPHRWLXVED-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis and characterization of thiophene derivatives, exploring their potential in various applications. For instance, a study demonstrated the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting their antimicrobial activity and providing insights into their molecular docking studies (Spoorthy et al., 2021). This research underscores the versatility of thiophene derivatives in synthesizing compounds with potential biological activities.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been a significant area of interest. A study synthesized a series of 1,3,4-thiadiazoles by reacting methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with selected derivatives, demonstrating significant antimicrobial activity against various microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents (Shehadi et al., 2022).

Photodynamic Therapy Applications

Another intriguing application involves the use of thiophene derivatives in photodynamic therapy (PDT). A study introduced new zinc phthalocyanine compounds substituted with thiophene groups, exhibiting high singlet oxygen quantum yields, making them potential candidates for PDT in cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition Studies

Thiophene derivatives have also been investigated for their role in enzyme inhibition, which can be pivotal in drug development. For example, novel thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore were synthesized and evaluated for their inhibition against bacterial acetyl-CoA carboxylase, showing promising results and suggesting their utility as potent inhibitors (Vikram et al., 2021).

Genotoxic and Carcinogenic Potential Assessment

Research has also delved into assessing the genotoxic and carcinogenic potentials of thiophene derivatives, using both in vitro and in silico methodologies. This is crucial for understanding the safety profile of these compounds and their suitability for further development into therapeutic agents (Lepailleur et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some thiophene derivatives are known to exhibit antimicrobial activity .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Given the wide range of applications for thiophene derivatives, there could be many potential areas of research .

Properties

IUPAC Name

methyl 3-[[2-[6-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-14-4-6-15(7-5-14)12-21-9-3-10-22(29(21,25)26)13-17(23)20-16-8-11-28-18(16)19(24)27-2/h4-8,11H,3,9-10,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLDCPHRWLXVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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